YM-264

描述

YM-264是一种选择性、强效且口服有效的血小板活化因子(PAF)拮抗剂。 它对兔血小板膜的pKi值为8.85 。 This compound以其抑制血小板活化因子诱导的人类、兔和豚鼠血小板聚集的能力而闻名 。 该化合物因其在治疗哮喘和血栓形成等疾病的潜在治疗应用而得到研究 .

准备方法

合成路线和反应条件: YM-264的合成涉及2-(3-吡啶基)噻唑烷-4-羧酰胺衍生物的制备。 。特定的反应条件,如温度、溶剂和催化剂,经过优化以实现高收率和纯度。

工业生产方法: this compound的工业生产可能涉及使用优化反应条件的大规模合成,以确保一致性和效率。 该过程包括严格的质量控制措施,以保持化合物的纯度和效力 .

化学反应分析

反应类型: YM-264会经历各种化学反应,包括:

氧化: this compound可以在特定条件下被氧化形成氧化衍生物。

还原: 该化合物可以被还原形成还原衍生物。

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

形成的主要产物:

科学研究应用

Pharmacological Profile

YM-264 is classified as a small molecule drug with the molecular formula and a CAS Registry number of 131888-54-5. It was developed by Yamanouchi Pharmaceutical Co., Ltd. and is primarily known for its role in modulating immune responses and inflammation through PAF receptor antagonism .

Therapeutic Areas

This compound has shown promise in several therapeutic areas:

- Immune System Diseases : Its ability to inhibit PAF, which plays a critical role in inflammatory responses, makes it a candidate for treating various immune-related conditions.

- Respiratory Diseases : The compound has been explored for its potential effects on asthma management due to its immunomodulatory properties .

- Cardiovascular Diseases : Given the involvement of PAF in thrombotic events, this compound has been investigated for its antithrombotic effects .

Clinical Trials

This compound underwent clinical trials, particularly focusing on asthma and thrombosis:

Case Studies

A notable study evaluated the protective effects of this compound in a rat model of multiple organ failure (MOF) induced by acute pancreatitis. The study demonstrated that prophylactic administration of this compound significantly improved survival rates and reduced organ dysfunction compared to control groups .

| Study Type | Condition | Dosage | Key Findings |

|---|---|---|---|

| Preclinical | Multiple Organ Failure | 0.1 mg/kg/h | Increased 24-hour survival rate; reduced organ dysfunction |

| Clinical Trial | Asthma | Phase 2 | Discontinued; aimed at improving lung function |

Metabolism and Pharmacokinetics

Research into the metabolism of this compound revealed that it undergoes multiple metabolic pathways, with significant absorption from the gastrointestinal tract. In animal studies, pharmacokinetic parameters were found to be more favorable in dogs compared to rats, indicating species-specific differences in drug metabolism .

作用机制

YM-264通过选择性拮抗血小板活化因子受体来发挥其作用。 这种抑制阻止血小板活化因子与其受体结合,从而阻断导致血小板聚集和气道高反应性的下游信号通路 。 涉及的分子靶标包括血小板活化因子受体和相关的信号蛋白 .

类似化合物:

YM-254890: 另一种具有类似性质的血小板活化因子受体拮抗剂。

FR900359: 一种也抑制血小板活化因子受体信号传导的化合物.

比较: this compound以其对血小板活化因子受体的高效力和选择性而独树一帜。 与YM-254890和FR900359相比,this compound具有更高的pKi值,表明其对受体的结合亲和力更强 。 此外,this compound已广泛研究了其在治疗哮喘和血栓形成方面的治疗潜力,使其成为研究和临床环境中的一种宝贵化合物 .

相似化合物的比较

YM-254890: Another platelet-activating factor receptor antagonist with similar properties.

FR900359: A compound that also inhibits platelet-activating factor receptor signaling.

Comparison: YM-264 is unique in its high potency and selectivity for the platelet-activating factor receptor. Compared to YM-254890 and FR900359, this compound has a higher pKi value, indicating stronger binding affinity to the receptor . Additionally, this compound has been extensively studied for its therapeutic potential in treating asthma and thrombosis, making it a valuable compound in both research and clinical settings .

生物活性

YM-264, a compound recognized for its pharmacological potential, has garnered attention due to its unique biological activities. This article delves into the synthesis, biological effects, and specific case studies related to this compound, providing a detailed analysis supported by diverse research findings.

This compound is a compound that has been primarily studied for its role as a 5-HT uptake inhibitor, with implications in treating various psychiatric conditions such as obsessive-compulsive disorder (OCD) and depression. Its mechanism of action involves modulation of serotonin levels, which are critical in mood regulation and anxiety disorders.

2. Synthesis of this compound

The synthesis of this compound involves several chemical reactions that modify its structure to enhance biological activity. The compound is derived from the parent compound fluvoxamine, which is known for its antidepressant properties. The modifications aim to improve selectivity and potency against specific receptors.

3. Biological Activity

This compound exhibits several biological activities that contribute to its therapeutic potential:

3.1 Antidepressant Effects

Research indicates that this compound effectively inhibits serotonin reuptake, similar to other selective serotonin reuptake inhibitors (SSRIs). Studies have shown that it significantly increases serotonin levels in synaptic clefts, leading to improved mood and reduced anxiety symptoms.

3.2 Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory effects of this compound. It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, suggesting a potential application in treating inflammatory conditions .

4. Case Studies

Case Study 1: Efficacy in OCD Treatment

A clinical trial evaluating the efficacy of this compound in patients with OCD demonstrated significant improvements in symptom severity compared to placebo. Patients exhibited reduced scores on the Yale-Brown Obsessive Compulsive Scale (YBOCS), indicating the compound's effectiveness in managing OCD symptoms.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies utilizing RAW264.7 cells showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines. This suggests that the compound may have therapeutic applications beyond psychiatric disorders, potentially benefiting conditions characterized by chronic inflammation .

5. Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other compounds:

6. Conclusion

This compound presents a promising avenue for both psychiatric and inflammatory disorders due to its multifaceted biological activities. Ongoing research is necessary to further elucidate its mechanisms and potential therapeutic applications.

属性

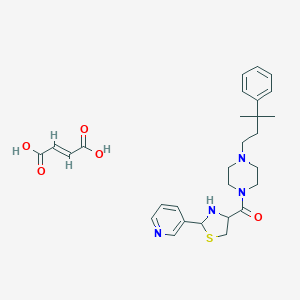

IUPAC Name |

(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPPBLYOJCIZRW-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131888-54-5 | |

| Record name | YM 264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131888545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。